molecular formula C12H13BrN2O B3236060 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one CAS No. 136081-17-9

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one

Cat. No.: B3236060
CAS No.: 136081-17-9
M. Wt: 281.15 g/mol
InChI Key: QCRQZWFIRIIWPW-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one has been utilized as a starting material in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of flibanserin, a medication approved for the treatment of premenopausal women with hypoactive sexual desire disorder. The compound is treated with various reagents such as piperazine, TBAB (as a catalyst), and m-trifluoromethyl bromobenzene, followed by the introduction of HCl gas to produce the desired compound in good yield and high purity (Reddy, Mukkanti, & Rao, 2016).

Structural and Chemical Characterization

Research has also been conducted on the structural characterization of benzimidazolone derivatives. Studies have investigated the molecular structures of various derivatives, including 1,3-dihydro-2H-benzimidazol-2-one, through techniques like single crystal X-ray diffraction. These studies contribute to a deeper understanding of the bonding and electronic structures of these compounds, which is crucial for their applications in various fields (Rong et al., 2013).

Anticancer Research

Compounds derived from benzimidazolones have shown promise in anticancer research. Studies have synthesized novel derivatives and evaluated their cytotoxicity against various cancer cell lines. For instance, specific derivatives have demonstrated marked antiproliferative activity against human colorectal cancer cell lines. Such research is vital in the ongoing search for effective cancer treatments (Mavrova et al., 2011).

Crystallography and Material Science

The synthesis and crystallographic characterization of benzimidazole-2-thione derivatives have been explored. These studies involve characterizing the chemical structure of synthesized products using techniques like NMR and X-ray crystallography. Such research is important for the development of new materials and understanding the properties of benzimidazolone derivatives (El Ashry et al., 2015).

Properties

IUPAC Name

1-(2-bromoethyl)-3-prop-1-en-2-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-9(2)15-11-6-4-3-5-10(11)14(8-7-13)12(15)16/h3-6H,1,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRQZWFIRIIWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Isopropenylbenzimidazolone (J. Davol, J. Chem. Soc., 1960, 308) was alkylated with 1,2-dibromoethane using sodium hydride in DMF. The product was purified by chromatography and crystallization from cyclohexane to give 1-isopropenyl-3-(2-bromoethyl)benzimidazolone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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